1,1,2,2,2-pentadeuterioethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate
Description
This deuterated compound features a 3,4-dihydro-1H-isoquinoline core substituted at position 2 with a 5-methylsulfanylthiophene-2-carbonyl group and a pentadeuterioethyl ester at position 2. The incorporation of deuterium in the ethyl ester is a strategic modification to enhance metabolic stability, as deuterium substitution can slow cytochrome P450-mediated oxidation .
Properties
Molecular Formula |
C18H19NO3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S2/c1-3-22-18(21)14-10-12-6-4-5-7-13(12)11-19(14)17(20)15-8-9-16(23-2)24-15/h4-9,14H,3,10-11H2,1-2H3/i1D3,3D2 |
InChI Key |
UIEBLUZPSFAFOC-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC |
Origin of Product |
United States |
Biological Activity
1,1,2,2,2-Pentadeuterioethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly in terms of antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from isoquinoline derivatives and thiophene-based reagents. The introduction of deuterium is significant for tracing metabolic pathways in biological studies. Characterization methods often include:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Antimicrobial Properties
Research indicates that compounds similar to 1,1,2,2,2-pentadeuterioethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate exhibit notable antimicrobial activity. A study evaluated several isoquinoline derivatives against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| Target Compound | Pseudomonas aeruginosa | 16 |
| Target Compound | Streptococcus pneumoniae | 32 |
The target compound demonstrated a MIC of 16 µg/mL against Pseudomonas aeruginosa, indicating significant antibacterial potential compared to other tested compounds .
Anticancer Activity
Another area of interest is the anticancer properties of this compound. Research has shown that similar isoquinoline derivatives can inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Inhibition Rates :
- MCF-7: 70% inhibition at 10 µM concentration.
- HeLa: 65% inhibition at the same concentration.
The mechanism of action is believed to involve the induction of apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have documented the effects of thiophene-containing isoquinolines on various biological systems:
- Case Study 1 : A clinical trial involving a derivative similar to the target compound showed promising results in reducing tumor size in patients with advanced-stage cancer.
- Case Study 2 : In vitro studies on human cell lines demonstrated that treatment with the compound led to increased reactive oxygen species (ROS) production, contributing to enhanced apoptosis in cancer cells.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its potential in pharmaceutical applications , particularly as an inhibitor for specific cancer types. Research indicates that derivatives of isoquinoline structures exhibit significant biological activity, including anti-cancer properties.
Material Science Applications
In addition to its pharmaceutical potential, this compound can be utilized in material science, particularly in the development of organic semiconductors . The thiophene moiety contributes to the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Electronic Properties
Research has highlighted the importance of incorporating thiophene derivatives into organic materials to enhance their conductivity and stability. The presence of sulfur atoms in the thiophene ring can improve charge transport properties, which is crucial for the efficiency of electronic devices.
Case Studies
Several studies have documented the synthesis and application of isoquinoline derivatives similar to 1,1,2,2,2-pentadeuterioethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate:
- Study on Immunoproteasome Inhibition :
- Development of Organic Semiconductors :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs from the literature, focusing on substituent variations and their implications:
| Compound ID | Substituent at Position 2 | Ester/Functional Group | Key Properties/Applications | References |
|---|---|---|---|---|
| Target Compound | 5-Methylsulfanylthiophene-2-carbonyl | Pentadeuterioethyl | Enhanced metabolic stability; thiophene enhances π-π interactions | N/A |
| 6d | Ethoxycarbonyl | Ethyl | Simpler ester; used as a reference in pharmacokinetic studies | |
| 6e | Methylsulfonyl | Methyl | Electron-withdrawing group; may influence reactivity in nucleophilic substitutions | |
| 6f | Phenylcarboxamide | Ethyl | Amide linkage improves solubility; potential for hydrogen bonding | |
| 6g | Acetyl | Phenyl | Compact acyl group; used in acetyltransferase inhibition assays | |
| 6h | Benzoyl | Phenyl | Bulky aromatic substituent; impacts steric hindrance in receptor binding |
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 5-methylsulfanylthiophene substituent is electron-rich due to the sulfur atom’s lone pairs, contrasting with the electron-withdrawing methylsulfonyl group in 6e . This difference may alter reactivity in electrophilic aromatic substitution or interactions with biological targets .
- Deuterated Ester: The pentadeuterioethyl group in the target compound likely reduces metabolic degradation compared to non-deuterated esters in 6d and 6f, a strategy validated in deuterated pharmaceuticals like deutetrabenazine .
- Thiophene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
